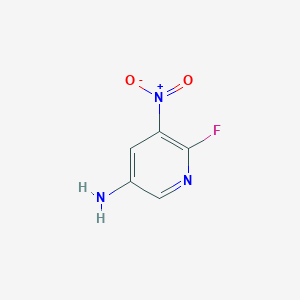![molecular formula C9H12N4O2 B12940818 Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- CAS No. 478920-91-1](/img/structure/B12940818.png)
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- is a compound that belongs to the class of nitriles and pyrimidines. This compound is characterized by the presence of a butanenitrile group attached to a pyrimidine ring, which is further substituted with an amino and a methoxy group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- typically involves the selective displacement of a halogen atom on a pyrimidine ring. One common method involves the reaction of a halogenated pyrimidine with an appropriate nucleophile, such as an amine or an alcohol, under basic conditions. For example, the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate can yield an intermediate, which is then reacted with another substrate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-methoxyphenyl)methoxy]butanenitrile: A similar compound with a methoxyphenyl group instead of a pyrimidine ring.
Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt: Another pyrimidine derivative with different substituents.
Uniqueness
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- is unique due to its specific combination of functional groups and its potential biological activities. The presence of both an amino and a methoxy group on the pyrimidine ring can enhance its binding affinity to molecular targets and improve its pharmacological properties.
Propriétés
Numéro CAS |
478920-91-1 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
4-(6-amino-2-methoxypyrimidin-4-yl)oxybutanenitrile |
InChI |
InChI=1S/C9H12N4O2/c1-14-9-12-7(11)6-8(13-9)15-5-3-2-4-10/h6H,2-3,5H2,1H3,(H2,11,12,13) |
Clé InChI |
JGKLPNOTWLWDQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=N1)OCCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















